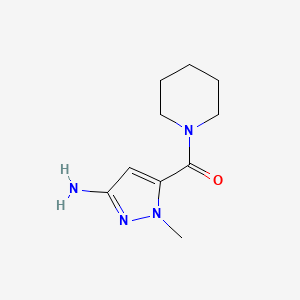

3-Amino-1-methylpyrazol-5-yl piperidyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-methylpyrazol-5-yl piperidyl ketone” is a chemical compound with the molecular formula C10H16N4O . It is also known as "(5-amino-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone" .

Synthesis Analysis

The synthesis of compounds similar to “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” has been discussed in the literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis

The molecular structure of “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” can be represented by the canonical SMILES string: CN1C(=CC(=N1)N)C(=O)N2CCCCC2 .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” have been studied . For example, 5-amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” include a molecular weight of 208.26 and a boiling point of 443.9±30.0 °C at 760 mmHg .Scientific Research Applications

Friedländer Condensation and Synthesis of Pyrazolo[3,4-b]pyridines

The Friedländer condensation, involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones, has been utilized for the synthesis of pyrazolo[3,4-b]pyridines. These compounds have potential applications in medicinal chemistry and drug discovery, highlighting their importance in the synthesis of complex heterocyclic structures (Jachak et al., 2005).

Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl) Ketones

The enantioselective synthesis of β-(3-hydroxypyrazol-1-yl) ketones through a Michael addition reaction showcases the utility of these compounds in producing highly enantioselective products, which are valuable in asymmetric synthesis and pharmaceutical applications (Gogoi et al., 2009).

Synthesis of 3,4-Substituted-5-Aminopyrazoles

The synthesis of 3,4-substituted-5-aminopyrazoles demonstrates their significance as intermediates in medicinal chemistry. These compounds are synthesized through palladium-mediated α-arylation of β-ketonitriles, showcasing their versatility in drug discovery projects (Havel et al., 2018).

Cu(I)/Fe(III) Promoted Dicarbonylation

Cu(I)/Fe(III) promoted dicarbonylation of 5-aminopyrazoles with methyl ketones illustrates an innovative approach to introducing carbonyl groups into pyrazole compounds. This methodology could have applications in the synthesis of novel compounds with potential biological activity (Rastogi et al., 2019).

Synthesis of Neuropeptide Y Antagonist

The synthesis of a neuropeptide Y antagonist, starting from aminopyrazole and utilizing ketene chemistry, highlights the practical applications of aminopyrazoles in the development of therapeutic agents for conditions such as obesity. This demonstrates the potential of aminopyrazole derivatives in clinical research (Iida et al., 2005).

Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions

Chiral Brønsted acid-catalyzed Mannich reactions involving aminopyrazoles demonstrate their use in constructing β-aminoketones under mild conditions. This approach has implications for the synthesis of enantiomerically pure compounds, important in pharmaceuticals (Uraguchi & Terada, 2004).

Application of Piperazine-Derived Hydrazone Linkers

Piperazine-derived hydrazone linkers have been applied for the alkylation of solid-phase immobilized ketones, including aminopyrazoles. This highlights their utility in solid-phase synthesis, offering advantages in the development of pharmaceuticals and other organic compounds (Lazny & Michalak, 2002).

Future Directions

Mechanism of Action

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to be similar to biologically active compounds, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that the amino group in 5-amino-pyrazoles has significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Result of Action

It’s known that 5-amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-8(7-9(11)12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIOAGRDIHDCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methylpyrazol-5-yl piperidyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2999744.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)

![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)